2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7; molecular formula C₁₉H₁₁Cl₂N₃OS; MW 400.28) is a synthetic small molecule comprising a 2,5-dichloro-substituted benzamide linked via an aniline bridge to a thiazolo[5,4-b]pyridine bicyclic heteroaromatic system. The compound belongs to the thiazolo[5,4-b]pyridine pharmacophore class, which has been validated across multiple kinase targets including PI3Kα , EGFR , c-KIT , and the paracaspase MALT-1.

Molecular Formula C19H11Cl2N3OS
Molecular Weight 400.28
CAS No. 863589-09-7
Cat. No. B2437161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863589-09-7
Molecular FormulaC19H11Cl2N3OS
Molecular Weight400.28
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C19H11Cl2N3OS/c20-12-5-8-15(21)14(10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25)
InChIKeyQGLDORZLODFUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7): Compound Identity, Pharmacophore Class, and Procurement Context


2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7; molecular formula C₁₉H₁₁Cl₂N₃OS; MW 400.28) is a synthetic small molecule comprising a 2,5-dichloro-substituted benzamide linked via an aniline bridge to a thiazolo[5,4-b]pyridine bicyclic heteroaromatic system . The compound belongs to the thiazolo[5,4-b]pyridine pharmacophore class, which has been validated across multiple kinase targets including PI3Kα [1], EGFR [2], c-KIT [3], and the paracaspase MALT-1 [4]. The 2,5-dichloro substitution pattern on the benzamide ring, combined with the para-linked thiazolo[5,4-b]pyridine moiety, constitutes a specific regioisomeric and electronic configuration that distinguishes this compound from closely related analogs bearing alternative chloro-substitution patterns (e.g., 2,4-dichloro or 3,4-dichloro regioisomers) .

Why Generic Substitution Fails for 2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7): Regioisomeric Specificity and Pharmacophore Requirements


Within the thiazolo[5,4-b]pyridine benzamide series, even minor positional isomerism of chloro substituents on the terminal benzamide ring can profoundly alter target binding, selectivity, and pharmacokinetic behavior [1]. The 2,5-dichloro regioisomer (CAS 863589-09-7) presents a unique electronic distribution and steric profile distinct from the 2,4-dichloro analog (e.g., CAS 919721-08-7) and the 3,4-dichloro variant. Parallel structure–activity relationship (SAR) evidence from the thiazolo[5,4-b]pyridine PI3K inhibitor series demonstrates that replacement of the pyridyl attachment with phenyl substantially reduces PI3Kα inhibitory potency, confirming that each structural element within this scaffold is non-fungible [2]. Furthermore, MALT-1 protease inhibitor patents covering this scaffold explicitly enumerate diverse R-group substitutions, indicating that biological activity is tightly coupled to the specific benzamide substitution pattern [3]. Consequently, researchers cannot assume functional interchangeability between regioisomers or analogs of this compound without risking altered target engagement and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7): Comparator-Based Analysis for Procurement Decisions


Regioisomeric Differentiation: 2,5-Dichloro vs. 2,4-Dichloro Substitution Pattern on Thiazolo[5,4-b]pyridine Benzamide Scaffold

The target compound (CAS 863589-09-7) bears a 2,5-dichloro substitution on the terminal benzamide ring, distinguishing it from the more commonly cataloged 2,4-dichloro regioisomer (CAS 919721-08-7). In the broader thiazolo[5,4-b]pyridine SAR landscape, the position of chloro substituents on the benzamide moiety has been implicated in modulating binding affinity and target selectivity, as the electronic and steric environment at the 2- vs. 4- vs. 5-positions differentially affects hydrogen-bonding capacity with kinase hinge regions and hydrophobic pocket occupancy [1]. The structural rigidity conferred by the fused thiazolo[5,4-b]pyridine system, combined with the specific 2,5-dichloro arrangement, may also influence metabolic stability compared to alternative regioisomers [1][2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

PI3K Pathway Inhibitory Potential: Benchmarking Against the Thiazolo[5,4-b]pyridine Class-Leading Compound 19a

The thiazolo[5,4-b]pyridine scaffold has been validated as a potent PI3K inhibitory chemotype. The class-leading compound 19a (a 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine analog) achieved a PI3Kα IC₅₀ of 3.6 nM, with approximately 10-fold selectivity over PI3Kβ [1]. Critically, SAR from this series demonstrated that replacement of the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group led to a significant decrease in PI3Kα inhibitory potency [1]. The target compound (CAS 863589-09-7) retains the phenyl linker but introduces a 2,5-dichlorobenzamide terminus, positioning it as a structurally distinct analog within this pharmacophore class. While direct PI3K IC₅₀ data for CAS 863589-09-7 are not publicly available in peer-reviewed literature, molecular docking simulations on the related vulcanchem entry predict strong binding affinity for cyclin-dependent kinase 4 (CDK4), suggesting a potentially divergent target profile from the PI3K-focused analogs .

PI3K Inhibition Cancer Signaling Kinase Selectivity Profiling

MALT-1 Protease Inhibition: Structural Eligibility Within the AbbVie Patent Scope vs. Non-Patent Exemplified Analogs

The thiazolo[5,4-b]pyridine scaffold is claimed in AbbVie's WO 2023/192913 A1 patent as a core structure for MALT-1 protease inhibitors targeting activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [1][2]. The patent's general Formula (I) encompasses a broad range of R-group substitutions including halogenated benzamide variants. The target compound (CAS 863589-09-7), featuring a 2,5-dichlorobenzamide moiety para-linked to the thiazolo[5,4-b]pyridine via an aniline spacer, structurally conforms to the generic Markush claims. However, this specific compound is not individually exemplified with biological data in the publicly available patent specification [1]. In contrast, thiazolo[5,4-b]pyridine derivatives that have been explicitly profiled in the c-KIT inhibitor literature (e.g., compound 6r) demonstrate potent activity against imatinib-resistant c-KIT mutants, with differential cytotoxicity against c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells [3].

MALT-1 Inhibition ABC-DLBCL NF-κB Signaling Immuno-Oncology

EGFR Tyrosine Kinase Inhibition: Structural Comparison with Thiazolo[5,4-b]pyridine Lead Series Active Against NSCLC Resistance Mutations

A 2024 study in the European Journal of Medicinal Chemistry reported that optimized thiazolo[5,4-b]pyridine derivatives exhibit potent EGFR-TK inhibitory activity against NSCLC cell lines harboring resistance mutations. The lead compound 10k—which incorporates a sulfonamide rather than a benzamide linkage—displayed IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), comparable to the clinically approved EGFR inhibitor osimertinib [1]. Importantly, this study established that thiazolo[5,4-b]pyridine derivatives can achieve selective cytotoxicity toward cancer cells while sparing normal BEAS-2B cells at concentrations exceeding 35 μM [1]. The target compound (CAS 863589-09-7) differs from 10k in that it employs a benzamide rather than a sulfonamide linker and carries 2,5-dichloro substitution on the terminal phenyl ring rather than 2,5-difluoro. These structural differences place CAS 863589-09-7 in a distinct SAR sub-series, where the benzamide linkage may confer different hinge-region hydrogen-bonding geometry compared to the sulfonamide series [1].

EGFR-TK Inhibition Non-Small Cell Lung Cancer Resistance Mutations Targeted Therapy

Recommended Research and Procurement Application Scenarios for 2,5-Dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-09-7)


MALT-1 Protease Inhibitor SAR Exploration Within AbbVie-Patented Chemical Space

CAS 863589-09-7 offers a commercially accessible thiazolo[5,4-b]pyridine benzamide scaffold that falls within the Markush claims of WO 2023/192913 A1 (AbbVie Inc.) for MALT-1 protease inhibitors targeting ABC-DLBCL [1]. Research groups investigating MALT-1-dependent NF-κB signaling can procure this compound as a starting point for systematic SAR studies of the benzamide terminus, using the established MALT-1 biochemical and cellular assays referenced in the patent literature to benchmark activity against disclosed MALT-1 inhibitor chemotypes.

Kinase Selectivity Profiling: CDK4 vs. PI3K vs. c-KIT Target Deconvolution

Molecular docking predictions suggest CDK4 binding affinity for this compound , while the thiazolo[5,4-b]pyridine scaffold has independently validated PI3Kα [2] and c-KIT [3] inhibition. CAS 863589-09-7 is therefore suitable for broad kinase selectivity panels to deconvolute its primary target(s). The 2,5-dichloro substitution pattern may confer a selectivity fingerprint distinct from the 2,4-dichloro regioisomer and from the pyridyl-substituted analogs in the PI3K series [2].

EGFR-TK Inhibitor Linker SAR: Benzamide vs. Sulfonamide Comparison

The 2024 EGFR-TK thiazolo[5,4-b]pyridine study identified sulfonamide-linked analogs (e.g., compound 10k) with sub-micromolar potency against NSCLC EGFR-mutant cell lines [4]. CAS 863589-09-7, bearing a benzamide linker, serves as a direct structural comparator for evaluating how the linker chemistry (benzamide vs. sulfonamide) impacts EGFR-TK hinge-region binding, cellular potency, and selectivity against the BEAS-2B normal cell line using the same assay conditions reported in the literature [4].

Antibacterial Screening of Thiazolepyridine-Benzamide Hybrids

A 2021 study on N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains [5]. CAS 863589-09-7, as a 2,5-dichloro-substituted congener of this series, represents a logical next candidate for antibacterial screening, particularly to assess whether the 2,5-dichloro pattern enhances or diminishes activity relative to the unsubstituted and mono-substituted benzamide derivatives reported in the primary screen [5].

Quote Request

Request a Quote for 2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.